Azetidin-3-ylmethanol
Overview
Description
Azetidin-3-ylmethanol is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is known for its potential in medicinal chemistry due to its constrained conformation and its resemblance to proline, an amino acid that is often found in active sites of enzymes and receptors. The papers provided discuss various azetidine derivatives and their synthesis, which can be related to the broader context of azetidin-3-ylmethanol.
Synthesis Analysis
The synthesis of azetidine derivatives is a topic of interest due to their potential applications in pharmaceuticals. Paper describes a practical approach to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which is a related compound to azetidin-3-ylmethanol. The synthesis involves a three-step, one-pot construction of the chiral azetidine ring. Similarly, paper discusses the synthesis of a 4,4'-disubstituted azetidin-2-one derivative, which is confirmed by X-ray crystallographic analysis. Paper presents the preparation of azetidin-3-ones from various L-amino acids, which are then reacted with nucleophiles to yield new amino-alcohol and amino-acid derivatives. Paper outlines a synthesis method for an important intermediate in thienamycin total synthesis, which is based on the chemistry of the dianion derived from 2-azetidinone-4-yl acetic acid. Lastly, paper describes the synthesis of a novel ligand for nicotinic receptors, which involves a Stille coupling reaction.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for their biological activity. The X-ray crystallographic analysis mentioned in paper provides a clear confirmation of the synthesized azetidine derivative's structure. The crystal structure of the chiral ligand discussed in paper is also significant as it helps to propose a transition state for the catalytic asymmetric addition reactions.
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. Paper evaluates the use of an azetidine derivative for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. The reactions of azetidin-3-ones with nucleophiles, as described in paper , result in products with high diastereoselectivities, which are valuable in the synthesis of complex molecules. The Stille coupling reaction in paper is another example of a chemical reaction involving an azetidine derivative, leading to the synthesis of a potential ligand for nicotinic receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The bulky ferrocenyl group in the compound from paper plays an important role in the enantioselectivities of the reactions. The specific radioactivity and synthesis conditions described in paper are also indicative of the physical properties that are important for the application of azetidine derivatives in biological systems.
Scientific Research Applications
Synthesis and Biological Potential
Azetidin-3-ylmethanol, as part of the azetidine family, is significant in medicinal chemistry due to its inclusion in various biologically active compounds. Duncton et al. (2009) demonstrated the introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method (Minisci reaction), showcasing its utility in drug discovery, particularly in the synthesis of molecules like the EGFR inhibitor gefitinib and antimalarial hydroquinine (Duncton et al., 2009). Similarly, Singh et al. (2012) synthesized azetidin-2-ones showing marked improvement in antileishmanial activity, suggesting the potential of azetidin-3-ylmethanol derivatives in treating parasitic infections (Singh et al., 2012).
Antitumor and Antimicrobial Properties
Azetidin-3-ylmethanol derivatives have shown promising results as antitumor agents. For instance, Thomas et al. (2014) focused on azetidinone derivatives with 1, 2, 4-triazole for anti-tubercular activity, highlighting their potential against Mycobacterium tuberculosis (Thomas et al., 2014). Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, finding potent antiproliferative compounds effective against breast cancer cells (Greene et al., 2016). Additionally, Liang et al. (2021) designed azetidin-2-one derivatives as tubulin polymerization inhibitors, demonstrating significant tumor growth inhibition in a xenograft mice model (Liang et al., 2021).
Pharmaceutical Applications
In the pharmaceutical industry, azetidin-3-ylmethanol derivatives have been utilized for various applications. For instance, the development of T-type calcium channel blockers involving spiro-azetidines and azetidinones by Smith et al. (2010) highlights their potential in treating inflammatory and neuropathic pain (Smith et al., 2010). Arya et al. (2014) reviewed the wide range of pharmacological properties of azetidin-2-ones, underlining their significant role in various therapeutic areas (Arya et al., 2014).
Nanotechnology and Drug Delivery
Azetidin-3-ylmethanol has also found applications in nanotechnology and drug delivery systems. Jana et al. (2012) reported the use of perylene-3-ylmethanol nanoparticles for drug delivery, highlighting their role as "nanocarriers" and their ability in photoregulated anticancer drug release (Jana et al., 2012).
Chemical Synthesis and Optimization
The chemical synthesis and optimization of azetidin-3-ylmethanol derivatives have been a focus of several studies. Ye et al. (2011) described a gold-catalyzed intermolecular oxidation method for the stereoselective synthesis of azetidin-3-ones, showcasing the compound's versatility in organic synthesis (Ye et al., 2011).
Safety And Hazards
Future Directions
Azetidines, including Azetidin-3-ylmethanol, are prevalent structural motifs found in various biologically active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthesis, reactivity, and applications .
properties
IUPAC Name |
azetidin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVWVYIAQBJHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539554 | |
Record name | (Azetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-ylmethanol | |
CAS RN |
95849-02-8 | |
Record name | (Azetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (azetidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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